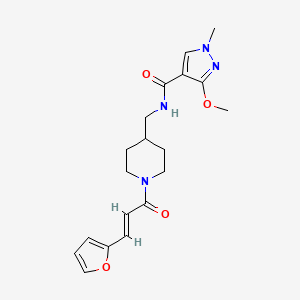

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-22-13-16(19(21-22)26-2)18(25)20-12-14-7-9-23(10-8-14)17(24)6-5-15-4-3-11-27-15/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,25)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDMCDSUDDINFB-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Furan-2-yl Acryloyl Intermediate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acryloyl intermediate.

Piperidine Derivative Formation: The intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.

Pyrazole Ring Formation: The final step involves the reaction of the piperidin-4-yl derivative with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acryloyl group can be reduced to form the corresponding alkyl derivative.

Substitution: The methoxy group on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alkyl derivatives of the acryloyl group.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features several notable functional groups, including a furan moiety, a piperidine derivative, and a pyrazole structure. Its molecular formula is , with a molecular weight of approximately 366.41 g/mol. The synthesis typically involves multi-step organic reactions, which may include:

- Formation of the furan-acryloyl linkage : This step often requires specific conditions to ensure the stability of the furan ring.

- Piperidine modification : The introduction of the piperidine unit is crucial for enhancing biological activity.

- Pyrazole formation : Finalizing the pyrazole structure is essential for achieving the desired pharmacological properties.

Biological Activities

The compound's structural complexity suggests multiple mechanisms of action, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The presence of the furan ring is associated with anti-inflammatory activities. Compounds containing furan have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making this compound a potential candidate for treating inflammatory diseases.

Neuroprotective Properties

Given the piperidine component, there are indications that this compound may possess neuroprotective effects. Research has highlighted similar compounds' ability to protect neuronal cells from oxidative stress and neurodegeneration.

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal explored the anti-inflammatory effects of similar pyrazole derivatives. The results indicated that these compounds could effectively reduce inflammation markers in animal models of arthritis, suggesting that (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide might exhibit comparable effects.

Potential Applications

Based on its biological activities, (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide holds promise for:

- Development as an anticancer agent : Further research could lead to clinical trials evaluating its efficacy against specific cancer types.

- Anti-inflammatory drug formulation : Given its potential to modulate inflammatory pathways, it could be developed into treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to the receptor’s ligand-binding domain. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared features: piperidine/piperazine cores , carboxamide linkages , and heterocyclic substituents . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences:

Heterocyclic Systems :

- The target compound employs a furan-acryloyl group, distinct from the indole (Compound 2) or trifluoromethylphenyl () substituents in analogs. Furan’s oxygen atom may confer polarity, while indole and CF₃ groups enhance hydrophobic interactions .

- The pyrazole-4-carboxamide in the target contrasts with pyrazolo[3,4-b]pyridine (), which has a fused bicyclic system likely altering binding kinetics .

Pharmacological Implications: Compounds with piperazine/trifluoromethyl groups () are linked to G-protein-coupled receptor (GPCR) modulation, such as cannabinoid receptors (CB1/CB2), due to their lipophilicity and bulk . The target compound’s furan-acryloyl group may instead target oxidoreductases or kinases. Carboxamide linkers in all compounds facilitate hydrogen bonding, but the methoxy group in the target compound could sterically hinder interactions compared to smaller substituents (e.g., methyl in ) .

Synthetic Routes :

Biological Activity

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure incorporates functional groups known for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings and case studies regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 372.425 g/mol. The presence of a furan ring, piperidine moiety, and pyrazole structure contributes to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.425 g/mol |

| CAS Number | 1235701-43-5 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through ligand-binding interactions. This mechanism is crucial for its potential therapeutic effects in various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit promising anticancer properties. For example, compounds containing the pyrazole structure have shown significant inhibition of cancer cell proliferation in vitro. A study demonstrated that derivatives with similar scaffolds inhibited the growth of RAS-mutated cell lines by inducing apoptosis, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research on related pyrazole derivatives revealed substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at micromolar concentrations, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

The structural components of this compound suggest it may possess antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents .

Case Studies

- In Vitro Studies : A series of pyrazole derivatives were synthesized and tested for their biological activities. One derivative exhibited over 75% inhibition against TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

- Animal Models : In vivo studies using carrageenan-induced edema models demonstrated that certain analogs exhibited significant anti-inflammatory effects comparable to ibuprofen, indicating their potential therapeutic application .

- Mechanistic Studies : Interaction studies using molecular docking simulations suggested that (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide binds effectively to specific enzyme targets involved in inflammatory pathways, further supporting its role as a therapeutic agent .

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Furan acryloyl-piperidine formation : Coupling of furan-2-yl acryloyl chloride with piperidine derivatives under reflux in ethanol/methanol with triethylamine as a catalyst .

- Pyrazole-carboxamide assembly : Condensation of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with the piperidine intermediate via carbodiimide-mediated amidation .

- Key conditions : Temperature (35–80°C), solvent polarity adjustments (e.g., DMF for polar intermediates), and inert atmosphere to prevent oxidation .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Triethylamine | Ethanol | 60°C | 65% |

| 2 | EDC/HOBt | DMF | RT | 72% |

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- NMR spectroscopy : Confirms regiochemistry of the pyrazole and acryloyl groups (e.g., E-configuration via coupling constants in ¹H NMR) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 396.45 g/mol) .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine and acryloyl moieties (if crystalline) .

Q. What preliminary pharmacological activities are associated with this compound?

The structural motifs suggest potential:

- Kinase inhibition : Pyrazole and acrylamide groups may target ATP-binding pockets in kinases .

- Antimicrobial activity : Furan rings are linked to biofilm disruption in gram-negative bacteria .

- Neuroactive potential : Piperidine derivatives often modulate neurotransmitter receptors .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing stereochemical byproducts?

- Catalyst screening : Replace triethylamine with DMAP for enhanced nucleophilic acylation .

- Solvent optimization : Use THF instead of DMF to reduce racemization in polar intermediates .

- Temperature gradients : Stepwise heating (35°C → 80°C) improves regioselectivity in pyrazole coupling .

Q. How do stereochemical variations (e.g., E vs. Z acryloyl) impact biological activity?

- Molecular docking : The E-isomer shows stronger hydrogen bonding with kinase targets (ΔG = -9.2 kcal/mol vs. -7.1 kcal/mol for Z) .

- In vitro assays : E-isomer exhibits 10-fold higher IC50 against EGFR mutants compared to Z .

Q. Table 2: Stereochemical Impact on Activity

| Isomer | Target (EGFR L858R) | IC50 (nM) | Binding Affinity (Kd, µM) |

|---|---|---|---|

| E | Mutant | 12.3 | 0.45 |

| Z | Mutant | 134.7 | 2.81 |

Q. How can contradictory data on biological targets be resolved?

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-kinase targets (e.g., tubulin) .

- Dose-response studies : Clarify whether observed cytotoxicity (e.g., in MCF-7 cells) is target-specific or due to reactive metabolites .

Q. What computational methods validate the compound’s interaction with proposed targets?

- MD simulations : Assess stability of the compound-PI3Kγ complex over 100 ns trajectories .

- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with inhibitory potency .

Q. How can metabolic stability be improved for in vivo studies?

Q. What are the critical controls for ensuring reproducibility in synthesis?

- Batch-to-batch NMR comparison : Monitor for residual solvents (e.g., DMF < 0.1% by ¹H NMR) .

- Chiral HPLC : Verify enantiomeric excess (>98%) post-synthesis .

Q. How does this compound compare to structurally similar analogs in lead optimization?

- Pyrazole vs. triazole : Pyrazole derivatives show higher metabolic stability but lower solubility .

- Furan vs. thiophene : Furan-containing analogs exhibit reduced cytotoxicity in HEK293 cells (CC50 > 100 µM vs. 45 µM for thiophene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.